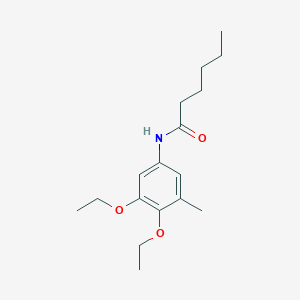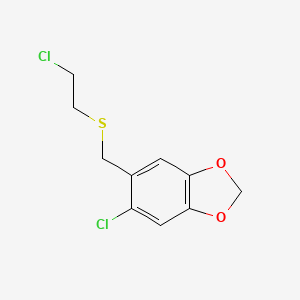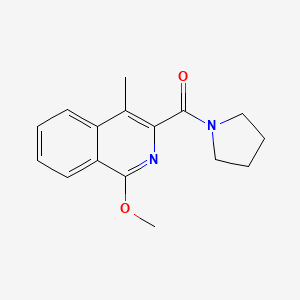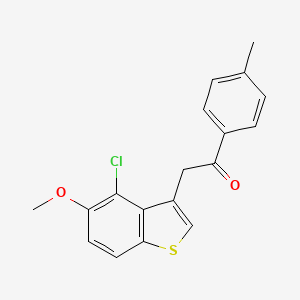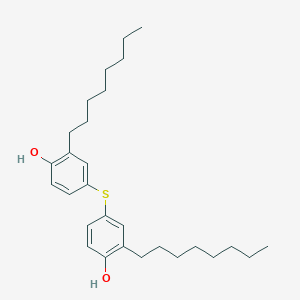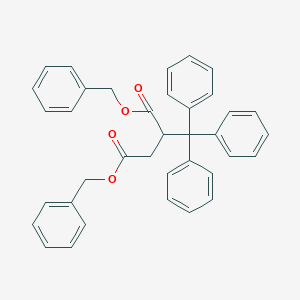
Dibenzyl 2-(triphenylmethyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl 2-(triphenylmethyl)butanedioate is an organic compound that features a complex structure with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-(triphenylmethyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzyl alcohol and triphenylmethanol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl 2-(triphenylmethyl)butanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Dibenzyl 2-(triphenylmethyl)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dibenzyl 2-(triphenylmethyl)butanedioate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, affecting their function.
Pathways Involved: It may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzyl 2-(phenylmethyl)butanedioate
- Dibenzyl 2-(methylphenyl)butanedioate
- Dibenzyl 2-(dimethylphenyl)butanedioate
Uniqueness
Dibenzyl 2-(triphenylmethyl)butanedioate is unique due to the presence of the triphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
90284-34-7 |
|---|---|
Formule moléculaire |
C37H32O4 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
dibenzyl 2-tritylbutanedioate |
InChI |
InChI=1S/C37H32O4/c38-35(40-27-29-16-6-1-7-17-29)26-34(36(39)41-28-30-18-8-2-9-19-30)37(31-20-10-3-11-21-31,32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34H,26-28H2 |
Clé InChI |
LNYOXBGAVXOPGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(oxiran-2-yl)methyl] ethylphosphonate](/img/structure/B14372679.png)

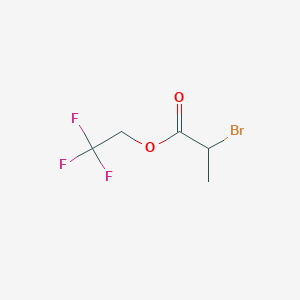
![(1,2-Phenylene)bis[(2-methylaziridin-1-yl)methanone]](/img/structure/B14372699.png)
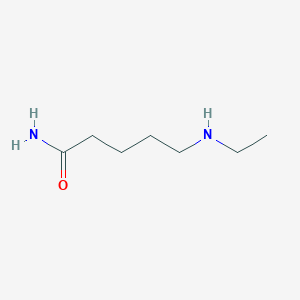
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)

